molecular formula C21H21FN4O B5520454 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

Cat. No.: B5520454
M. Wt: 364.4 g/mol
InChI Key: RKGQVRLGMXSYMX-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16993947 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Fluorescence Switching and pH Sensitivity : Imidazo[1,5-a]pyridinium ions, related to the chemical structure , are identified as highly emissive and water-soluble fluorophores. Modifications in their structure, such as those found in 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, can profoundly impact their emission properties, including fluorescence turn-on or ratiometric response to pH change (Hutt et al., 2012).

  • Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores, similar to the compound , have been studied as potential cell membrane probes. Their compact shape and photophysical properties make them suitable candidates for monitoring membrane dynamics, hydration, and fluidity, which is crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).

Organic Fluorophore Properties

  • Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine, related to the compound of interest, have been synthesized to explore novel fluorescent organic compounds. These compounds have shown thermally stable properties and varying degrees of fluorescence in different solvents, indicating potential applications in optoelectronics and sensors (Tomoda et al., 1999).

  • Fluorescent pH Sensor with AIE and ICT Characteristics : A heteroatom-containing organic fluorophore, similar to the compound , demonstrated properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a strong emitter and suitable for use as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with various biological targets, given the presence of structural features common in many pharmaceuticals .

Properties

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-25-11-9-23-20(25)17-5-3-10-26(14-17)21(27)16-7-8-19(24-13-16)15-4-2-6-18(22)12-15/h2,4,6-9,11-13,17H,3,5,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQVRLGMXSYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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